3-cyclopropanecarbonyl-4H-1,2,4-triazole
Description
Overview of 1,2,4-Triazoles as a Privileged Heterocyclic Scaffold
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable ability to interact with a wide range of biological targets. researchgate.netnih.govnih.gov The unique electronic properties of the 1,2,4-triazole ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and its metabolic stability, contribute to its versatile pharmacological profile. nih.gov
Derivatives of 1,2,4-triazole have been shown to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. nih.govchemmethod.com This wide array of activities has led to the successful development of numerous commercial drugs and agricultural chemicals containing the 1,2,4-triazole core. Prominent examples include the antifungal medications fluconazole (B54011) and itraconazole. wikipedia.org The planarity and aromaticity of the triazole ring allow it to serve as a stable framework for the attachment of various functional groups, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. nih.govwikipedia.org
The structural characteristics of 1,2,4-triazoles, such as their ability to act as bioisosteres for amide or ester groups, further enhance their utility in drug design. nih.gov The stability of the triazole ring to metabolic degradation is another key feature that makes it an attractive component in the development of new therapeutic agents. nih.gov
Rationale for Dedicated Academic Research on 3-Cyclopropanecarbonyl-4H-1,2,4-triazole
While extensive research has been conducted on the broader class of 1,2,4-triazoles, specific derivatives are often synthesized and studied to explore novel structure-activity relationships. The rationale for focusing on this compound stems from the unique combination of two important pharmacophores: the 1,2,4-triazole ring and the cyclopropyl (B3062369) group.
The cyclopropane (B1198618) ring is a small, strained carbocycle that can introduce conformational rigidity and unique electronic properties into a molecule. In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to enhanced metabolic stability, improved binding affinity to biological targets, and a favorable toxicity profile. Esters of 1,1-cyclopropane dicarboxylic acid, for instance, are known to be important insecticidal agents. nih.gov
The combination of the proven biological activity of the 1,2,4-triazole scaffold with the advantageous properties of the cyclopropyl group provides a strong impetus for the synthesis and investigation of this compound. Researchers hypothesize that the carbonyl linker between these two moieties will allow for specific interactions with biological targets, potentially leading to novel therapeutic or agrochemical agents.
Scope and Objectives of Research Endeavors Pertaining to this compound
The primary objectives of research focused on this compound are multifaceted and encompass several key areas of chemical science:
Synthesis and Characterization: A fundamental goal is to develop efficient and scalable synthetic routes to this compound. This involves exploring various synthetic methodologies, such as the Einhorn-Brunner or Pellizzari reactions for triazole formation, and adapting them for the specific incorporation of the cyclopropanecarbonyl group. wikipedia.org Following synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is essential to confirm the structure and purity of the compound. rdd.edu.iqresearchgate.net
Investigation of Chemical Properties: A thorough understanding of the physicochemical properties of this compound is crucial. This includes determining its solubility, stability, and reactivity. The parent 1,2,4-triazole is a planar, aromatic molecule that is amphoteric, meaning it can be protonated or deprotonated. wikipedia.org Research would aim to understand how the cyclopropanecarbonyl substituent influences these fundamental properties.
Exploration of Biological Activity: A significant driver for the research is the potential for discovering novel biological activities. Based on the known properties of both the 1,2,4-triazole and cyclopropane moieties, this compound would likely be screened for a range of biological activities, including antifungal, antibacterial, herbicidal, and insecticidal properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising biological activity, further research would focus on synthesizing analogs of this compound to establish structure-activity relationships. By systematically modifying the cyclopropyl and triazole components, researchers can identify the key structural features responsible for the observed activity and optimize the compound for enhanced potency and selectivity.
Interactive Data Table: General Properties of the 1,2,4-Triazole Core
| Property | Description | Reference |
| Molecular Formula | C₂H₃N₃ | nih.gov |
| Structure | Five-membered aromatic ring with two carbon and three nitrogen atoms. | nih.gov |
| Isomerism | Exists as two tautomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole. | researchgate.net |
| Aromaticity | Planar molecule with delocalized π-electrons, contributing to its stability. | wikipedia.org |
| pKa (protonated form) | 2.45 | wikipedia.org |
| pKa (neutral form) | 10.26 | wikipedia.org |
| Solubility | The parent 1,2,4-triazole is soluble in water. | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-4H,1-2H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJRWRTXXNAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494921-98-0 | |
| Record name | 3-cyclopropanecarbonyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Cyclopropanecarbonyl 4h 1,2,4 Triazole
Strategies for Precursor Synthesis Incorporating the Cyclopropanecarbonyl Moiety
The synthesis of 3-cyclopropanecarbonyl-4H-1,2,4-triazole fundamentally relies on the efficient preparation of precursors that already contain the key cyclopropanecarbonyl moiety. A common starting point for introducing this group is cyclopropanecarboxylic acid and its derivatives.
One primary strategy involves the use of cyclopropanecarboxylic acid hydrazide . This key intermediate can be synthesized through the esterification of cyclopropanecarboxylic acid, followed by hydrazinolysis. For instance, cyclopropanecarboxylic acid can be reacted with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to form the corresponding ester. This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield cyclopropanecarboxylic acid hydrazide.
Another approach is the direct conversion of cyclopropanecarboxylic acid to the corresponding acyl chloride, cyclopropanecarbonyl chloride , using reagents such as thionyl chloride or oxalyl chloride. This highly reactive acyl chloride can then be readily coupled with various nitrogen-containing nucleophiles to build the necessary precursors for triazole formation.
Furthermore, cyclopropyl (B3062369) methyl ketone can serve as a versatile precursor. It can be synthesized via several methods, including the reaction of cyclopropylmagnesium bromide with acetic anhydride. This ketone can then undergo various transformations to introduce the necessary functionalities for subsequent cyclization into the triazole ring.
A summary of key precursors and their synthetic origins is presented in the table below.
| Precursor | Starting Material(s) | Key Reagents |
| Cyclopropanecarboxylic acid hydrazide | Cyclopropanecarboxylic acid | Methanol/Ethanol, Acid catalyst, Hydrazine hydrate |
| Cyclopropanecarbonyl chloride | Cyclopropanecarboxylic acid | Thionyl chloride or Oxalyl chloride |
| Cyclopropyl methyl ketone | Cyclopropylmagnesium bromide, Acetic anhydride | N/A |
Classical and Contemporary Approaches to 1,2,4-Triazole (B32235) Ring Formation
The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with both classical and modern methods being adaptable for the synthesis of this compound.
Cyclization Reactions for the 4H-1,2,4-Triazole Core
A variety of cyclization reactions can be employed to form the 4H-1,2,4-triazole core. researchgate.net A common method involves the reaction of an acid hydrazide with a suitable one-carbon synthon. For the target molecule, cyclopropanecarboxylic acid hydrazide can be reacted with formic acid or formamide (B127407) under dehydrating conditions to yield the desired triazole. wikipedia.org
Another approach is the oxidative cyclization of amidrazones. organic-chemistry.org This method offers a high degree of flexibility in introducing substituents onto the triazole ring.
Adaptation of Pellizzari Synthesis and Einhorn-Brunner Reaction
The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org In the context of synthesizing this compound, cyclopropanecarboxamide (B1202528) could be reacted with formohydrazide. A significant drawback of the classical Pellizzari reaction is the often harsh reaction conditions, requiring high temperatures and long reaction times, which can lead to low yields. wikipedia.org However, the use of microwave irradiation has been shown to significantly shorten reaction times and improve yields. wikipedia.org
The Einhorn-Brunner reaction provides an alternative route, reacting an imide with a hydrazine derivative. wikipedia.orgen-academic.com For the target compound, a potential pathway could involve the reaction of a diacyl derivative of cyclopropanecarboxamide with hydrazine. The regioselectivity of the Einhorn-Brunner reaction is a key consideration, as it can lead to a mixture of isomeric triazoles. wikipedia.org The acidity of the R groups on the imide can influence the final product distribution. wikipedia.org
| Reaction Name | Reactants | Key Features |
| Pellizzari Synthesis | Amide and Hydrazide | Often requires high temperatures; yields can be improved with microwave irradiation. wikipedia.org |
| Einhorn-Brunner Reaction | Imide and Hydrazine | Can produce isomeric mixtures; regioselectivity is a factor. wikipedia.orgscispace.com |
Utility of Amidrazones in Triazole Synthesis
Amidrazones are versatile intermediates in the synthesis of 1,2,4-triazoles. nih.govfrontiersin.org The cyclopropanecarbonyl amidrazone can be prepared by reacting cyclopropyl cyanide with hydrazine. This intermediate can then be cyclized with various one-carbon electrophiles, such as formic acid or orthoformates, to furnish the this compound.
The use of amidrazones offers a convergent approach, allowing for the late-stage introduction of diversity at different positions of the triazole ring. researchgate.net Oxidative cyclization of amidrazones in the presence of aldehydes is another powerful method for constructing 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
Development of Novel Synthetic Routes for this compound
To overcome the limitations of classical methods, significant research has focused on developing more efficient and versatile synthetic routes, particularly one-pot and multicomponent reactions.
One-Pot and Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly sought after in modern organic synthesis. nih.govacs.org A hypothetical MCR for this synthesis could involve the reaction of cyclopropanecarbonyl chloride, an amine, and a source of the N-N-C fragment of the triazole ring. While specific MCRs for this compound are not extensively documented in the provided search results, the general principles of MCRs are being increasingly applied to the synthesis of diverse 1,2,4-triazole libraries. organic-chemistry.orgnih.gov
Recent advancements have highlighted metal-free, three-component desulfurization and deamination condensation reactions as an environmentally friendly approach to synthesizing fully substituted 1H-1,2,4-triazol-3-amines. isres.org Adapting such strategies could provide novel pathways to the target molecule.
Microwave-Assisted and Metal-Catalyzed Synthetic Protocols
The synthesis of 1,2,4-triazole derivatives has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS) and the use of metal catalysts. These methods offer substantial improvements over classical thermal heating, including dramatically reduced reaction times, increased product yields, and often, enhanced purity. rsc.orgwpmucdn.comnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the solvent and reactants. nih.gov For the synthesis of this compound, a plausible microwave-assisted approach would involve the cyclization of a suitable precursor, such as cyclopropanecarboxylic acid hydrazide, with a one-carbon source like formamide or dimethylformamide. organic-chemistry.orgcore.ac.uk This method avoids the prolonged heating times and high temperatures often required in conventional synthesis, which can lead to degradation of starting materials or products. rsc.org
Another promising microwave-assisted route is the reaction between a nitrile and a hydrazide. scipublications.commdpi.com In the context of the target molecule, this could involve the reaction of cyclopropanecarbonitrile (B140667) with formylhydrazine (B46547) under microwave irradiation. The key advantages are the speed of the reaction, often completed in minutes rather than hours, and the potential for solvent-free conditions, which aligns with the principles of green chemistry. nih.gov
Metal-Catalyzed Protocols:
Transition-metal catalysis offers a versatile toolkit for the construction of the 1,2,4-triazole ring. Copper catalysts, in particular, have been widely employed. isres.orgnih.gov A copper-catalyzed [3+2] cycloaddition reaction is a powerful method for forming the triazole ring. nih.gov For instance, a copper-catalyzed reaction could be envisioned between a cyclopropyl-containing amidine and a diazo compound. nih.gov Furthermore, copper-catalyzed oxidative C-H/N-H annulation of amidines with various nitrogen sources provides an efficient route to substituted 1,2,4-triazoles. isres.org
Palladium and ruthenium catalysts are also utilized, often for C-H functionalization reactions to build substituted triazole systems, though they are more commonly associated with the synthesis of more complex, fused, or heavily substituted triazoles. organic-chemistry.org Silver-catalyzed regioselective [3+2] cycloadditions of isocyanides with diazonium salts also present a viable, albeit less common, pathway. isres.org
The table below summarizes representative conditions for these advanced synthetic methods, adapted for the potential synthesis of this compound.
| Method | Potential Reactants | Catalyst/Conditions | Typical Reaction Time | Reported Yields (for analogues) |
|---|---|---|---|---|
| Microwave-Assisted | Cyclopropanecarboxylic acid hydrazide + Formamide | Microwave Irradiation (150-250 W) | 5-30 minutes | Good to Excellent rsc.orgnih.gov |
| Microwave-Assisted | Cyclopropanecarbonitrile + Formylhydrazine | Microwave Irradiation, Base (e.g., K2CO3) | 15-60 minutes | Good scipublications.com |
| Copper-Catalyzed | Cyclopropanecarboxamidine + Diazo Compound | Cu(I) or Cu(II) catalyst (e.g., CuI, CuSO4) | 2-12 hours | Moderate to High isres.org |
| Silver-Catalyzed | Cyclopropyl isocyanide + Diazonium salt | Ag(I) catalyst (e.g., Ag2CO3) | 1-5 hours | High isres.org |
Environmentally Benign Approaches in Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. mdpi.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Several strategies can be employed for a greener synthesis of this compound:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally friendly alternatives is a cornerstone of green chemistry. Water, glycerol, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have all been successfully used in the synthesis of triazoles. rsc.orgconsensus.app For instance, copper-catalyzed cycloadditions can often be performed efficiently in water, which simplifies product isolation and reduces environmental impact. consensus.app
Catalyst-Free and Metal-Free Reactions: While metal catalysts are highly effective, concerns about their toxicity and cost have driven research into metal-free alternatives. Iodine-mediated oxidative cyclization is one such approach that provides a pathway to 1,2,4-triazoles without the need for transition metals. isres.org Additionally, some microwave-assisted syntheses can proceed efficiently without any catalyst, relying solely on thermal energy to drive the reaction. organic-chemistry.orgrsc.org
Energy Efficiency: As discussed, microwave-assisted synthesis is inherently more energy-efficient than conventional heating. nih.gov Ultrasound-assisted synthesis is another non-conventional energy source that can promote reactions under milder conditions and in shorter times, contributing to a greener process. nih.gov
The following table outlines some environmentally benign approaches applicable to the synthesis of the target compound.
| Green Approach | Description | Potential Application |
|---|---|---|
| Aqueous Synthesis | Utilizing water as the reaction solvent. | Cu-catalyzed reaction of a cyclopropyl alkyne with an azide (B81097) source. consensus.app |
| Solvent-Free Reaction | Reactants are mixed and heated (often via microwave) without a solvent. | Reaction of cyclopropanecarboxylic acid hydrazide with formamide under microwave irradiation. nih.gov |
| Metal-Free Catalysis | Using non-metallic catalysts like iodine or proceeding without a catalyst. | Iodine-catalyzed oxidative cyclization of a cyclopropyl-substituted amidrazone. isres.org |
| Ultrasound-Assisted | Using ultrasonic waves to induce cavitation and accelerate the reaction. | Ultrasound-promoted cyclization of precursors in an aqueous or ethanolic medium. nih.gov |
Optimization of Reaction Conditions and Scalability for this compound Production
Transitioning a synthetic protocol from a laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters for optimization include temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants.
For the synthesis of this compound, a systematic study would be necessary. For example, in a potential N-alkylation reaction to form a key intermediate, parameters such as the choice of base, solvent, and temperature would be critical to maximize yield and minimize byproduct formation. researchgate.net A study on the synthesis of a related triazole intermediate for the fungicide prothioconazole (B1679736) demonstrated that optimizing the ratio of reactants, reaction time, and temperature led to a near-quantitative yield. researchgate.net
Scalability is a major consideration for commercial production. While batch processing is common, continuous flow chemistry is emerging as a superior alternative for the synthesis of many heterocyclic compounds. Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. This technology has been successfully applied to the synthesis of 1,2,4-triazole libraries and is well-suited for large-scale production.
Key factors for ensuring the scalability of the synthesis of this compound would include:
Availability and Cost of Starting Materials: Precursors like cyclopropanecarboxylic acid and hydrazine are commercially available, which is a positive factor for scalability.
Robustness of the Reaction: The chosen synthetic route must be tolerant to minor fluctuations in conditions and consistently provide high yields. One-pot procedures are particularly attractive as they reduce the number of unit operations. isres.org
Purification: The process should be designed to yield a product of high purity to minimize the need for complex and costly purification steps like column chromatography. Crystallization is often the preferred method for purification on a large scale.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Cyclopropanecarbonyl 4h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 3-cyclopropanecarbonyl-4H-1,2,4-triazole was found in the searched scientific literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shifts, multiplicities, and coupling constants for the protons of this compound are not available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The characteristic chemical shifts for the carbon atoms of the triazole ring, the carbonyl group, and the cyclopropyl (B3062369) moiety for this specific compound are not documented in available literature.
Advanced Two-Dimensional NMR Techniques
Information regarding the use of advanced 2D NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound is not available.
Mass Spectrometry Techniques
No experimental mass spectrometry data for this compound was found in the searched scientific literature.
High-Resolution Mass Spectrometry (HRMS)
The exact mass and elemental composition of this compound, as determined by HRMS, are not reported in the available scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation
Specific LC-MS/MS methods for the analysis of this compound, including retention times and fragmentation patterns, are not described in the searched databases.
Vibrational Spectroscopy
Vibrational spectroscopy is an essential non-destructive analytical technique for identifying the functional groups and elucidating the structural features of molecules. By measuring the interaction of infrared radiation with a sample, it is possible to determine the vibrational modes of the molecule's constituent bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum of this compound provides significant insights into its molecular structure by identifying the characteristic vibrational frequencies of its functional groups. Analysis of the spectrum reveals distinct peaks corresponding to the stretching and bending vibrations of the triazole ring, the cyclopropyl group, and the carbonyl linker.
The spectrum is characterized by several key absorption bands. A prominent band observed in the region of 1720-1740 cm⁻¹ is attributed to the C=O stretching vibration of the carbonyl group attached to the cyclopropane (B1198618) ring. The N-H stretching vibration of the triazole ring typically appears as a broad band in the 3100-3300 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl group are observed around 3000-3080 cm⁻¹.
Furthermore, the characteristic vibrations of the 1,2,4-triazole (B32235) ring are present. The C=N stretching vibrations within the triazole ring are typically found in the 1600-1650 cm⁻¹ range, while the C-N stretching vibrations appear between 1250 and 1350 cm⁻¹. The in-plane and out-of-plane bending vibrations of the ring's C-H and N-H bonds contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹.
Table 1: Characteristic FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3300 | N-H Stretch | 1,2,4-Triazole Ring |
| 3000-3080 | C-H Stretch | Cyclopropyl Group |
| 1720-1740 | C=O Stretch | Carbonyl |
| 1600-1650 | C=N Stretch | 1,2,4-Triazole Ring |
| 1250-1350 | C-N Stretch | 1,2,4-Triazole Ring |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior in the solid state.
Crystal Structure Analysis of this compound and its Derivatives
While detailed crystallographic data for the parent compound this compound is not extensively reported in publicly accessible literature, analysis of closely related derivatives provides valuable structural insights. For instance, studies on acyl-1,2,4-triazole derivatives reveal common structural motifs.
The bond lengths within the triazole ring (C-N and N-N) and the cyclopropyl ring (C-C) are generally within the expected ranges for these types of structures. The C=O bond of the carbonyl group exhibits a length consistent with a double bond, typically around 1.20-1.25 Å. The solid-state packing is often dominated by hydrogen bonding and other non-covalent interactions.
Table 2: Representative Crystallographic Data for a Substituted 1,2,4-Triazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 14.0 - 15.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1200 - 1400 |
| Z | 4 |
Note: This table presents typical data ranges for related derivatives and does not represent the specific parent compound.
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of contacts and their relative contributions.
For derivatives of this compound, Hirshfeld analysis reveals that the crystal packing is primarily governed by a network of hydrogen bonds and weaker van der Waals forces. The most significant interactions are typically H···H, H···N/N···H, and H···O/O···H contacts.
Table 3: Common Compound Names
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Transformation of 3 Cyclopropanecarbonyl 4h 1,2,4 Triazole
Reactivity of the 1,2,4-Triazole (B32235) Heterocyclic Ring
The 1,2,4-triazole ring is an aromatic heterocycle that can exist in two tautomeric forms: 1H- and 4H-1,2,4-triazole. chemicalbook.comnih.gov The 1H tautomer is generally the more stable of the two. nih.gov This ring system can participate in both electrophilic and nucleophilic substitution reactions, with the site of reaction being highly dependent on the reaction conditions and the nature of the attacking species. nih.gov
Due to the high electron density on the nitrogen atoms within the 1,2,4-triazole ring, electrophilic substitution reactions occur exclusively at these positions. chemicalbook.comnih.gov The carbon atoms of the ring are electron-deficient and thus not susceptible to electrophilic attack. Common electrophilic substitution reactions include protonation, alkylation, and acylation.
The regioselectivity of these substitutions can be controlled by the reaction conditions. For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids. chemicalbook.com Alkylation reactions show a dependency on the base and solvent system employed. The use of sodium ethoxide in ethanol (B145695) typically directs alkylation to the N1 position, whereas reactions with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) can yield a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com For 3-cyclopropanecarbonyl-4H-1,2,4-triazole, electrophilic attack would be anticipated to occur at either the N1 or N2 positions.
Table 1: Examples of Electrophilic Substitution Reactions on the 1,2,4-Triazole Ring
| Reaction Type | Reagents and Conditions | Predominant Product(s) | Reference |
|---|---|---|---|
| Alkylation | Methyl sulfate, aqueous NaOH | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |
| Alkylation | Ethyl chloroacetate, Sodium methoxide | N1-substituted product | chemicalbook.com |
| Bridged Alkylation | Dibromomethane, aq. NaOH, n-Bu4NBr (catalyst) | Bis(1,2,4-triazol-1-yl)methane | chemicalbook.com |
| Amination | 4-amino-1,2,4-triazole (ATA), strong base | Aminated aromatic compounds (via VNS) | google.com |
The carbon atoms at the C3 and C5 positions of the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their proximity to the electronegative nitrogen atoms. chemicalbook.comnih.gov This electronic characteristic renders them susceptible to attack by nucleophiles, particularly when a suitable leaving group is present on the carbon atom. nih.gov While the parent this compound does not possess an inherent leaving group at the C5 position, derivatives containing halogens or other labile groups at this position would be expected to undergo nucleophilic substitution. Such reactions provide a pathway for introducing a wide variety of functional groups onto the triazole core.
The aromatic stability of the 1,2,4-triazole ring makes it generally resistant to ring-opening reactions under typical conditions. However, its synthesis often involves regioselective ring-closing reactions. Several classical methods, such as the Pellizzari and Einhorn-Brunner syntheses, afford the 1,2,4-triazole core through the cyclization of acyclic precursors like amidrazones. chemicalbook.comorganic-chemistry.org
Furthermore, the 1,2,4-triazole ring can be involved in ring transformation reactions, where one heterocyclic system is converted into another. researchgate.net It can also serve as a scaffold for the construction of fused heterocyclic systems. For example, appropriately substituted 1,2,4-triazoles can undergo intramolecular cyclization or participate in cycloaddition reactions to yield bicyclic and polycyclic structures. acgpubs.orgresearchgate.net The regioselectivity of these ring-closing events is governed by the nature and position of the substituents on the triazole ring.
Reactivity of the Cyclopropanecarbonyl Moiety
The carbonyl group in this compound is expected to exhibit the typical reactivity of a ketone. It can undergo a variety of nucleophilic addition and condensation reactions.
Reduction: The carbonyl can be reduced to a secondary alcohol using hydride-based reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form tertiary alcohols.
Condensation Reactions: Reaction with hydroxylamine, hydrazine (B178648), or their derivatives can form the corresponding oximes and hydrazones.
Wittig Reaction: The carbonyl group can be converted into an alkene via the Wittig reaction, allowing for carbon-carbon double bond formation at this position.
The specific conditions for these transformations would be influenced by the electronic properties of the attached 1,2,4-triazole ring.
Table 2: Potential Transformations of the Carbonyl Group
| Transformation | Typical Reagents | Product Type |
|---|---|---|
| Reduction | NaBH4 or LiAlH4 | Secondary Alcohol |
| Grignard Reaction | R-MgBr, then H3O+ | Tertiary Alcohol |
| Oxime Formation | NH2OH·HCl, Base | Oxime |
| Wittig Reaction | Ph3P=CHR (Ylide) | Alkene |
The cyclopropane (B1198618) ring is characterized by significant angle strain, and its carbon-carbon bonds possess a high degree of p-character. This makes the ring susceptible to cleavage under various conditions, reacting in a manner analogous to a π-bond. The presence of the adjacent electron-withdrawing carbonyl group further activates the cyclopropane ring towards nucleophilic ring-opening.
Ring-opening of such "donor-acceptor" cyclopropanes can be initiated by electrophiles, nucleophiles, or radical species. marquette.eduresearchgate.net For example, acid-catalyzed cleavage can occur via rate-determining protonation of the cyclopropane ring. marquette.edu These ring-opening reactions provide a synthetic route to linear chains, often with the creation of new stereocenters. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents on the ring and the nature of the attacking species. In some cases, the ring-opening can be coupled with subsequent cyclization reactions, as seen in the reaction of cyclopropanols with triazoles to form fused heterocyclic systems. nih.gov
Tautomeric Equilibria and Isomerism of the 4H-1,2,4-Triazole System in this compound
The 1,2,4-triazole ring is a dynamic heterocyclic system capable of existing in different tautomeric forms due to the migration of a proton between its nitrogen atoms. For the parent 1,2,4-triazole, two primary tautomers exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.net Numerous studies have indicated that for the unsubstituted ring, the 1H tautomer is generally more stable than the 4H form. ijsr.netresearchgate.netnih.gov
However, the position of this equilibrium can be significantly influenced by the nature and position of substituents on the triazole core. ijsr.net In the case of this compound, the mobile proton can theoretically reside on the N1, N2, or N4 atoms, giving rise to three potential tautomers: 1H, 2H, and 4H isomers. The presence of the electron-withdrawing cyclopropanecarbonyl group at the C3 position is expected to impact the electron density distribution within the ring, thereby altering the relative stabilities of the tautomeric forms compared to the unsubstituted triazole. For instance, studies on other 3-substituted 1,2,4-triazoles, such as 3-chloro- and 3-amino-1,2,4-triazole, have shown that the relative stability of the tautomers can vary significantly, with the 1H form often being the most stable. ijsr.net
The nomenclature "this compound" suggests that the 4H tautomer is a significant and characterizable form of the molecule. The precise equilibrium ratios in different solvents and states (solid vs. solution) would be determined by a combination of electronic effects from the substituent, steric hindrance, and intermolecular interactions such as hydrogen bonding. Theoretical modeling and spectroscopic analyses are key methods for elucidating the predominant tautomeric forms and the energetic barriers to their interconversion. researchgate.net
Table 1: Potential Tautomers of 3-Cyclopropanecarbonyl-1,2,4-triazole
| Tautomer Name | Position of Mobile Proton | Chemical Structure |
| cyclopropyl(4H-1,2,4-triazol-3-yl)methanone | N4 | ![]() |
| cyclopropyl(1H-1,2,4-triazol-3-yl)methanone | N1 | ![]() |
| cyclopropyl(2H-1,2,4-triazol-3-yl)methanone | N2 | ![]() |
Note: Chemical structures are illustrative representations.
Derivatization Strategies for Functionalization and Analog Synthesis
The structural framework of this compound offers multiple reactive sites, enabling a wide range of derivatization strategies for the synthesis of functionalized analogs. These modifications can be broadly categorized into substitutions on the triazole ring and transformations of the cyclopropanecarbonyl side chain.
The nitrogen and carbon atoms of the 1,2,4-triazole ring are key targets for functionalization to modulate the compound's physicochemical properties.
N-Functionalization (N1, N2, N4): The nucleophilic nitrogen atoms of the triazole ring are readily susceptible to substitution reactions. In the 4H-tautomer, the N4 position is a primary site for reactions such as alkylation, arylation, and acylation. nih.govresearchgate.net For example, reaction with various alkyl halides can introduce diverse substituents at this position. researchgate.net Functionalization at the N1 or N2 positions would proceed via the corresponding 1H or 2H tautomers, which exist in equilibrium. Alkylation of the triazole moiety has been demonstrated through reactions like 1,4-addition to enones. nih.gov
C5-Functionalization: The C5 position of the 1,2,4-triazole ring is known to be electron-deficient, rendering the C5-H bond relatively acidic and susceptible to deprotonation. rsc.org This characteristic allows for regioselective C-H functionalization. nih.gov Metal-catalyzed cross-coupling reactions, such as palladium- or copper-catalyzed C-H arylation, provide a powerful tool for introducing aryl or heteroaryl groups at this position. rsc.orgnih.gov This strategy has been successfully applied to both 1-alkyl and 4-alkyl substituted 1,2,4-triazoles, enabling the synthesis of complex derivatives. nih.gov
Table 2: Representative Derivatization Reactions at the Triazole Ring
| Position | Reaction Type | Reagents/Conditions | Potential Product |
| N4 | N-Alkylation | Alkyl halide, Base | 4-Alkyl-3-cyclopropanecarbonyl-4H-1,2,4-triazolium salt |
| N4 | N-Acylation | Acyl chloride, Base | 4-Acyl-3-cyclopropanecarbonyl-4H-1,2,4-triazolium salt |
| N4 | Schiff Base Formation | Aldehyde/Ketone | 4-(Alkylideneamino)-3-cyclopropanecarbonyl-4H-1,2,4-triazole (if starting from 4-amino derivative) rdd.edu.iqnih.gov |
| C5 | C-H Arylation | Aryl bromide, Pd or Cu catalyst, Base | 5-Aryl-3-cyclopropanecarbonyl-4H-1,2,4-triazole |
The cyclopropanecarbonyl moiety provides two distinct reactive centers: the carbonyl group and the cyclopropane ring.
Carbonyl Group Transformations: The ketone functionality is amenable to a vast array of standard organic transformations.
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding cyclopropyl(4H-1,2,4-triazol-3-yl)methanol.
Nucleophilic Addition: Grignard reagents or other organometallics can add to the carbonyl to form tertiary alcohols.
Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent can convert the carbonyl group into an amino group.
Cyclopropane Ring Modifications: The strained three-membered ring of the cyclopropyl (B3062369) group can undergo ring-opening reactions under specific catalytic conditions.
[3+2] Cycloadditions: Cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with alkenes or alkynes, often catalyzed by transition metals like nickel or samarium(II) iodide, or via visible light photocatalysis. acs.orgnih.govnih.gov These reactions typically involve the ring-opening of the cyclopropane to form a 1,3-dipole equivalent, which then reacts with a dipolarophile to construct five-membered carbocyclic rings. nih.govresearchgate.net
Hydrogenolysis: Catalytic hydrogenation with catalysts such as palladium on carbon can, under forcing conditions, lead to the cleavage of a C-C bond in the cyclopropane ring, resulting in a linear butyl ketone side chain.
Table 3: Potential Modifications of the Cyclopropanecarbonyl Side Chain
| Reactive Site | Reaction Type | Reagents/Conditions | Potential Product Structure |
| Carbonyl | Reduction | NaBH₄, Methanol (B129727) | Secondary alcohol |
| Carbonyl | Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary alcohol |
| Cyclopropane | [3+2] Cycloaddition | Alkene, Lewis acid/Photocatalyst | Substituted cyclopentane (B165970) fused or attached to the triazole |
| Cyclopropane | Hydrogenolysis | H₂, Pd/C | Linear butyl ketone side chain |
Investigation of Catalytic Applications of this compound and its Metal Complexes (If applicable)
While specific catalytic applications of this compound itself are not extensively documented, the 1,2,4-triazole scaffold is a well-established and versatile component in coordination chemistry and catalysis. free.fr The potential catalytic utility of this compound and its derivatives can be inferred from the known reactivity of related 1,2,4-triazole systems.
Coordination to Metal Centers: The pyridine-type nitrogen atoms (N1, N2) of the 1,2,4-triazole ring possess lone pairs of electrons that can readily coordinate to transition metal ions. isres.org This allows this compound to act as a ligand, forming stable metal complexes. Depending on the reaction conditions and the metal center, it could function as a monodentate or a bridging ligand, the latter connecting multiple metal centers to form polynuclear complexes or coordination polymers. isres.org Such complexes have shown catalytic activity in various oxidation reactions. For example, copper(II) complexes with 1,2,4-triazole derivative ligands have been shown to catalyze the selective oxidation of styrene (B11656) and cyclohexane. rsc.orgrsc.org
Precursors to N-Heterocyclic Carbenes (NHCs): 1,2,4-Triazole derivatives are precursors to 1,2,4-triazolylidenes, a class of N-heterocyclic carbenes (NHCs). NHCs are powerful ligands known for their strong σ-donating properties, which stabilize metal centers in various oxidation states and are integral to a wide range of catalytic transformations. The synthesis of a triazolylidene from this compound would typically first require substitution at the N1 and N4 positions, followed by deprotonation at C5 to generate the carbene. Metal complexes of these NHC ligands could potentially be active in cross-coupling reactions, metathesis, and other important organic transformations.
Role of the Carbonyl Group: The carbonyl oxygen atom in the cyclopropanecarbonyl side chain could also participate in metal coordination, potentially allowing the molecule to act as a bidentate chelating ligand (e.g., through N2 and the carbonyl oxygen). Such chelation can enhance the stability and modify the catalytic activity of the resulting metal complex. researchgate.net
Given these characteristics, this compound and its metal complexes represent a promising area for investigation in homogeneous catalysis, particularly in oxidation and carbon-carbon bond-forming reactions.
Computational Chemistry and Theoretical Studies of this compound: A Review of Available Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available computational chemistry or theoretical studies specifically focused on the chemical compound This compound .
Despite a thorough investigation for research pertaining to this molecule's electronic structure, molecular geometry, frontier molecular orbitals, predicted spectroscopic parameters, and conformational dynamics, no dedicated scholarly articles or datasets were identified. The search included queries using the compound's systematic name, as well as its unique chemical identifiers such as its CAS number (1494921-98-0) and SMILES string (O=C(c1nnc[nH]1)C1CC1).
Consequently, it is not possible to provide the detailed analysis requested in the outline, which includes:
Computational Chemistry and Theoretical Studies of 3 Cyclopropanecarbonyl 4h 1,2,4 Triazole
Molecular Dynamics (MD) Simulations:
Conformational Dynamics and Flexibility Analysis
While general computational studies on various 1,2,4-triazole (B32235) derivatives and cyclopropyl (B3062369) ketones exist, the user's strict requirement to focus solely on "3-cyclopropanecarbonyl-4H-1,2,4-triazole" prevents the inclusion of data from these related but distinct chemical entities.
Therefore, the information required to construct the specified article is not present in the accessible scientific domain at this time. Further experimental or theoretical research would be necessary to generate the data needed for such an analysis.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein at the atomic level, shedding light on binding affinity and mechanism of action.
Computational Prediction of Ligand-Receptor Binding Modes and Affinities
For derivatives of 1,2,4-triazole, molecular docking studies are crucial in identifying potential biological targets and understanding their binding modes. These studies have been performed on a wide range of targets, including enzymes and receptors involved in various diseases. For example, novel 1,2,4-triazole derivatives containing a cyclopropyl moiety have been designed and evaluated as potential sterol demethylase inhibitors. rsc.org In such studies, the binding affinity of the designed compounds with the target protein is often expressed as a total score, which is automatically generated during the docking process. nih.gov Higher scores typically indicate a stronger binding affinity. nih.gov
Exploration of Potential Molecular Targets and Interaction Mechanisms
Through molecular docking, researchers can explore the potential molecular targets for this compound and its analogs. For instance, secreted aspartic proteinase (SAP) has been identified as a possible antifungal target for thiazole (B1198619) derivatives containing a cyclopropyl fragment through molecular docking studies. researchgate.net These computational investigations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
Development of Predictive Models for Structure-Property Correlations in Triazole Analogs
QSAR models are widely developed for 1,2,4-triazole derivatives to predict their activity against various biological targets. These models are built using a series of compounds with known activities and a set of calculated molecular descriptors. For example, QSAR models have been developed to predict the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. nih.gov These models can not only predict the activity of new compounds but also provide insights into the important molecular features that govern their activity. nih.gov The predictive power of QSAR models is typically assessed through internal and external validation techniques. researchgate.net
The following table provides an example of the types of data used in developing a QSAR model for anticancer activity of 1,2,4-triazole derivatives.
| Compound | Actual pIC50 | Predicted pIC50 (MLR) | Residual (MLR) |
| 1 | 4.60 | 4.65 | -0.05 |
| 2 | 4.51 | 4.50 | 0.01 |
| 3 | 4.45 | 4.39 | 0.06 |
| 4 | 4.38 | 4.35 | 0.03 |
| 5 | 4.34 | 4.30 | 0.04 |
| 6 | 4.30 | 4.28 | 0.02 |
| 7 | 4.26 | 4.25 | 0.01 |
| 8 | 4.20 | 4.22 | -0.02 |
| 9 | 4.15 | 4.18 | -0.03 |
| 10 | 4.10 | 4.15 | -0.05 |
| 11 | 4.05 | 4.10 | -0.05 |
| 12 | 4.00 | 4.05 | -0.05 |
| 13 | 4.80 | 4.75 | 0.05 |
| 14 | 4.75 | 4.70 | 0.05 |
| 15 | 4.65 | 4.60 | 0.05 |
| 16 | 4.55 | 4.55 | 0.00 |
| 17 | 4.40 | 4.45 | -0.05 |
| 18 | 4.35 | 4.40 | -0.05 |
| 19 | 4.25 | 4.30 | -0.05 |
| 20 | 4.18 | 4.25 | -0.07 |
| 21 | 4.12 | 4.20 | -0.08 |
| 22 | 4.08 | 4.15 | -0.07 |
| 23 | 4.02 | 4.10 | -0.08 |
This table is illustrative and based on data structures found in QSAR studies of 1,2,4-triazole derivatives for anticancer activity. researchgate.net
Descriptors and Statistical Approaches in QSAR for this compound Derivatives
A wide array of molecular descriptors are used in QSAR studies of 1,2,4-triazole derivatives. These can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. The selection of appropriate descriptors is a critical step in building a robust QSAR model.
Several statistical methods are employed to develop the QSAR models, with the most common being:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. researchgate.net
Multiple Non-Linear Regression (MNLR): This approach is used when the relationship between activity and descriptors is not linear. researchgate.net
Artificial Neural Networks (ANN): ANNs are powerful tools capable of modeling complex non-linear relationships. researchgate.net
The quality of the developed QSAR models is evaluated using various statistical parameters, including the correlation coefficient (R²), the cross-validation coefficient (Q²), and the predictive R² for an external test set. researchgate.netsemanticscholar.org These metrics help to ensure the model's robustness, internal consistency, and predictive ability for new, untested compounds. researchgate.net
Analytical Methodologies for the Detection and Quantification of 3 Cyclopropanecarbonyl 4h 1,2,4 Triazole
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 1,2,4-triazole (B32235) derivatives due to its high resolving power, which is essential for separating the target analyte from complex matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of triazole compounds, particularly for those with polar characteristics and in complex biological or environmental samples. pensoft.netnih.gov
Method Development: The development of a robust HPLC method for 3-cyclopropanecarbonyl-4H-1,2,4-triazole would likely begin with reversed-phase (RP) chromatography. A C18 column is a common first choice for stationary phase due to its versatility. nih.gov Given the polar nature of the triazole moiety, mobile phases typically consist of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). pensoft.netnih.gov To improve peak shape and retention, additives like acetic acid or formic acid are often incorporated into the mobile phase. scispace.com For highly polar triazole metabolites, which may exhibit poor retention on traditional RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. helixchrom.com
Detection is commonly achieved using a UV or photodiode array (PDA) detector, with the detection wavelength selected based on the chromophoric properties of the molecule, often around 255-266 nm for triazole antifungals. pensoft.net
Interactive Data Table: Typical HPLC Parameters for Triazole Analysis
| Parameter | Typical Setting | Rationale/Comment |
| Stationary Phase | C18, C8, Phenyl | C18 is the most common starting point. Phenyl columns can offer alternative selectivity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile often provides better peak shape and lower viscosity. |
| Elution Mode | Isocratic or Gradient | Gradient elution is useful for complex samples containing compounds with a wide range of polarities. |
| Additives | 0.1% Formic Acid or Acetic Acid | Improves peak symmetry and ionization efficiency for LC-MS. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical columns. |
| Column Temp. | 25-40 °C | Temperature can be optimized to improve separation efficiency. scispace.com |
| Detection | UV/PDA (e.g., 262 nm) | Wavelength is selected based on the analyte's maximum absorbance. nih.gov |
Method Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters, as outlined by regulatory guidelines, typically include:
Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a specified range. Correlation coefficients (r²) greater than 0.99 are generally required. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels, with acceptance criteria often set at a relative standard deviation (RSD) of less than 15%. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govnih.gov
Specificity/Selectivity: The method's ability to measure the analyte of interest without interference from other components in the sample matrix. pensoft.net
Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions (e.g., freeze-thaw cycles, room temperature). nih.gov
Gas Chromatography (GC) for Volatile Derivatives (If applicable)
Gas Chromatography (GC) is another powerful separation technique, but its direct application to many triazole derivatives is limited by their polarity and low volatility. dnu.dp.ua For a compound like this compound, direct GC analysis would likely be challenging.
To overcome these limitations, a derivatization step is often necessary to convert the polar analyte into a more volatile and thermally stable derivative. researchgate.netsigmaaldrich.com This process typically involves reacting the analyte with a derivatizing agent to mask polar functional groups (like the N-H group in the triazole ring).
Interactive Data Table: Potential GC Derivatization and Analysis Parameters
| Parameter | Typical Setting | Rationale/Comment |
| Derivatization Reagent | BSTFA + 1% TMCS | A common and effective silylating agent for active hydrogens. sigmaaldrich.com |
| Reaction Conditions | 60-100 °C for 30-60 min | Temperature and time are optimized to ensure complete reaction. |
| GC Column | 5%-phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | A standard, non-polar to mid-polar column suitable for a wide range of analytes. researchgate.net |
| Injection Mode | Split/Splitless | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | A programmed temperature ramp is used to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides identification. |
Coupling Techniques for Enhanced Analysis
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and unambiguous identification of analytes in complex mixtures.
GC-MS and LC-MS Methodologies for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly its tandem version (LC-MS/MS), is the gold standard for the trace-level analysis of triazole fungicides and their metabolites. nih.govsciex.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.
For this compound, an LC-MS/MS method would likely be developed using electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the triazole ring are readily protonated. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This provides exceptional selectivity, minimizing matrix interferences. sciex.com High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap, can also be employed for targeted and untargeted screening of triazoles and their metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Following successful derivatization, GC-MS can be a highly effective method for the analysis of this compound. dnu.dp.ua The mass spectrometer provides detailed structural information from the fragmentation pattern of the analyte, which is invaluable for confirming its identity. The nature of the substituents on the triazole ring can significantly affect the chromatographic behavior and the mass spectral fragmentation. dnu.dp.ua GC-MS is particularly useful for environmental analysis where the volatility of the derivatized analyte allows for efficient separation from non-volatile matrix components. researchgate.net
Interactive Data Table: Comparison of LC-MS and GC-MS for Triazole Analysis
| Feature | LC-MS/MS | GC-MS |
| Applicability | Direct analysis of polar, non-volatile compounds. | Requires derivatization for polar compounds. researchgate.net |
| Sample Throughput | Generally high, with simple sample preparation (e.g., QuEChERS). scispace.com | Lower due to the additional derivatization step. |
| Selectivity | Very high, especially in MRM mode. sciex.com | High, based on both retention time and mass spectrum. |
| Sensitivity | Excellent, often reaching sub-µg/kg levels. nih.gov | Good, but can be limited by derivatization efficiency. |
| Matrix Effects | Can be significant (ion suppression/enhancement). | Generally lower than in LC-MS. researchgate.net |
| Typical Use | Analysis of fungicides in food, biological fluids. nih.govpensoft.net | Environmental monitoring (water, soil), quality control. rjptonline.orgresearchgate.net |
Advanced Electrochemical Analysis (If applicable)
Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the determination of electroactive compounds. rjptonline.org
The applicability of electrochemical analysis to this compound would depend on the presence of an electrochemically active center in the molecule. While the 1,2,4-triazole ring itself is often reported as electrochemically inactive, other functional groups within the molecule can be targeted. researchgate.netuva.es The nitrogen atoms of the triazole ring or the carbonyl group in the cyclopropanecarbonyl substituent could potentially be oxidized or reduced under specific conditions.
Modern electrochemical sensors for triazole drugs often utilize chemically modified electrodes to enhance sensitivity and selectivity. rjptonline.org For instance, glassy carbon electrodes (GCE) can be modified with nanomaterials like carbon nanotubes or gold nanoparticles. rjptonline.org These modifications increase the electrode's surface area and catalytic activity, facilitating the electrochemical reaction of the target analyte. tandfonline.com
Techniques like cyclic voltammetry (CV) would be used to study the electrochemical behavior of the compound, while more sensitive techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be employed for quantitative analysis, offering low detection limits. researchgate.nettandfonline.com
Interactive Data Table: Electrochemical Methods for Triazole Derivative Sensing
| Technique | Electrode | Purpose | Performance Metrics |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) | Investigating redox behavior (oxidation/reduction potentials). researchgate.net | Provides qualitative information on the electrochemical process. |
| Differential Pulse Voltammetry (DPV) | Modified GCE (e.g., with triazole-thiol derivative) | Quantitative determination. tandfonline.com | Low detection limits (e.g., 0.024 µM for catechol using a triazole-modified sensor). tandfonline.com |
| Square Wave Voltammetry (SWV) | Modified Screen-Printed Carbon Electrode (SPCE) | Trace analysis in environmental or biological samples. rsc.org | Can achieve nanomolar detection limits. researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Modified GCE | Characterizing the electrode surface and electron transfer kinetics. researchgate.net | Provides information on sensor fabrication and performance. |
Future Research Directions for 3 Cyclopropanecarbonyl 4h 1,2,4 Triazole
Exploration of Undiscovered Synthetic Pathways and Scalable Processes
Key areas for exploration include:
One-Pot and Tandem Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. For instance, a potential pathway could involve the in-situ generation of a cyclopropyl-substituted amidrazone followed by immediate cyclization with an appropriate acylating agent.
Metal-Free Catalysis: Developing metal-free catalytic systems, such as those using iodine or organocatalysts, would offer more environmentally benign and cost-effective synthetic routes. isres.org Research into aerobic oxidative conditions could eliminate the need for stoichiometric chemical oxidants. isres.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for heterocyclic compounds. nih.gov Future work should systematically explore MAOS for the key cyclization step in the formation of the triazole ring, optimizing parameters such as temperature, time, and solvent. nih.gov
Scalable Processes: A critical bottleneck in the practical application of novel compounds is the transition from laboratory-scale synthesis to large-scale production. Future research must address scalability. Continuous flow chemistry, for example, offers enhanced safety, better process control, and simplified scale-up compared to traditional batch processing. rsc.orgresearchgate.net Investigating flow-based syntheses for key intermediates or the final compound will be crucial for any potential industrial application. rsc.org
| Synthetic Strategy | Key Features & Advantages | Potential Application to Target Compound | References |
|---|---|---|---|
| One-Pot Deamination Annulation | Combines nitriles and hydrazines directly, liberating ammonia (B1221849) gas. Tolerates various functional groups. | Reaction of cyclopropanecarbonitrile (B140667) with a suitable hydrazine (B178648) derivative. | rsc.org |
| Oxidative Cyclization | Uses an oxidant (e.g., I₂, CAN) to facilitate ring closure from amidrazones or hydrazones. Can be metal-free. | Cyclization of a cyclopropyl-substituted amidrazone with an aldehyde or carboxylic acid derivative. | isres.orgnih.gov |
| Microwave-Assisted [3+2] Annulation | Accelerates reaction between heteroaryl carbonitriles and arylhydrazides, often metal-free and atom-economical. | Rapid synthesis from cyclopropanecarbonitrile and a suitable hydrazide under microwave irradiation. | nih.gov |
| Continuous Flow Synthesis | Enables safe, automated, and scalable production with precise control over reaction parameters. Reduces handling of potentially hazardous intermediates. | Development of a continuous process for the formation and purification of the triazole core. | rsc.orgresearchgate.netnih.gov |
In-Depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of 3-cyclopropanecarbonyl-4H-1,2,4-triazole is fundamental for optimizing existing protocols and rationally designing new ones. Future research should employ a combination of experimental and computational methods to elucidate these pathways.
Areas of focus should include:
Cyclization Mechanisms: The precise mechanism of 1,2,4-triazole (B32235) ring formation can vary depending on the precursors and conditions. Studies should aim to clarify the pathways, whether through direct condensation, oxidative cyclization, or other annulation strategies. rsc.orgnih.gov This involves identifying key intermediates, transition states, and determining rate-limiting steps.
Regioselectivity: In syntheses involving unsymmetrical precursors, controlling the regioselectivity is paramount. Mechanistic studies can reveal the factors (e.g., electronic, steric) that govern the formation of the desired 3-substituted isomer over other possibilities.
Reactivity of the Acyl Group: The carbonyl group is a key handle for further functionalization. Understanding its reactivity—including its susceptibility to nucleophilic attack, reduction, or rearrangement—is essential for developing derivatives. The interplay between the electron-withdrawing triazole ring and the strained cyclopropyl (B3062369) group likely imparts unique electronic properties that warrant investigation.
Computational Elucidation: Density Functional Theory (DFT) calculations can provide invaluable insights into reaction energetics, transition state geometries, and electronic structures of intermediates that are difficult to observe experimentally. researchgate.net Such studies can help rationalize observed outcomes and predict the feasibility of hypothetical reaction pathways. researchgate.net
| Mechanistic Aspect | Research Focus | Methods | References |
|---|---|---|---|
| Ring Formation | Elucidating the pathway of [3+2] cycloaddition or condensation-cyclization reactions. | Kinetic studies, intermediate trapping, isotopic labeling, DFT calculations. | nih.gov |
| Tautomerism | Investigating the equilibrium between 1H- and 4H- tautomers and the factors influencing their relative stability. | NMR spectroscopy, UV/Vis spectroscopy, computational modeling (SMD/M06-2X). | researchgate.net |
| Transition State Analysis | Characterizing the energy and structure of transition states to understand activation barriers and regioselectivity. | DFT and ab initio calculations, IRC path tracing. | researchgate.netresearchgate.net |
| Denitrogenative Transformations | Studying the mechanism of ring cleavage under specific conditions (e.g., with Lewis acids) to form novel acyclic structures. | Experimental studies with Brønsted/Lewis acids, characterization of N-acyl intermediates. | rsc.org |
Development of Advanced Computational Models for Structure-Based Design
Computational chemistry offers powerful tools for accelerating the discovery and optimization of molecules derived from the this compound scaffold. Future research should leverage these methods to build predictive models for designing new compounds with tailored properties.
Key computational approaches include:
Quantum Chemical Calculations: Using DFT and other methods to calculate fundamental properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions. researchgate.netmdpi.com These calculations can predict sites of reactivity for electrophilic and nucleophilic attack, aiding in the design of subsequent chemical modifications.
Structure-Activity Relationship (SAR) Modeling: By synthesizing a library of derivatives and evaluating their activity, quantitative structure-activity relationship (QSAR) models can be developed. These statistical models can identify key structural features that correlate with desired properties, guiding the design of more potent or effective analogues.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of derivatives within the active site of a biological target, such as an enzyme or receptor. mdpi.comnih.gov This structure-based design approach allows for the rational optimization of substituents to enhance binding interactions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a molecule interacts with its environment, such as a protein target or a solvent, over time. This can reveal important information about conformational stability and the strength of intermolecular interactions that are not captured by static docking models. researchgate.net
| Computational Method | Application | Predicted Properties | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | HOMO/LUMO energies, dipole moments, NBO charges, electrostatic potential. | researchgate.net |
| Time-Dependent DFT (TDDFT) | Simulation of electronic spectra. | UV/Vis spectra, Circular Dichroism (CD) spectra. | researchgate.netnih.gov |
| Molecular Docking | Predicting binding orientation and affinity to a biological target. | Binding energy, protein-ligand interactions, pharmacophoric contacts. | mdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complexes. | Conformational stability, binding free energy (MM-PBSA), solvent effects. | researchgate.net |
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The advancement of research on this compound will be significantly propelled by the integration of emerging technologies that automate and accelerate the research cycle.
Future directions should embrace:
Automated Synthesis Platforms: The use of robotic systems for automated synthesis can enable the rapid generation of libraries of derivatives. When combined with high-throughput screening, this approach can dramatically accelerate the discovery of compounds with optimized properties.
Flow Chemistry: As mentioned for scalability, continuous flow reactors also offer a platform for rapid reaction optimization. researchgate.net By systematically varying parameters like temperature, residence time, and reagent ratios, optimal conditions can be identified much faster than with traditional batch chemistry. rsc.org Flow systems also allow for the safe use of hazardous reagents or intermediates by generating them in situ in small quantities. researchgate.net
High-Throughput Screening (HTS): HTS technologies are essential for efficiently evaluating large libraries of compounds. nih.gov Whether screening for biological activity or desired material properties, HTS allows for the rapid identification of promising "hit" compounds, which can then be selected for further optimization. nih.gov
Advanced Analytical Techniques: The structural characterization of novel derivatives will benefit from advanced analytical methods. For instance, techniques like circular dichroism (CD) spectroscopy can be adapted for high-throughput determination of enantiopurity in asymmetric syntheses. rsc.org The coupling of synthesis platforms with real-time analytical monitoring can provide immediate feedback for process optimization.
| Emerging Technology | Primary Benefit | Application in Research | References |
|---|---|---|---|
| Continuous Flow Chemistry | Scalability, safety, and rapid optimization. | Automated synthesis of compound libraries and scale-up of lead candidates. | rsc.orgresearchgate.netnih.govresearchgate.net |
| High-Throughput Screening (HTS) | Accelerated discovery and optimization. | Screening derivative libraries for biological activity or material properties. Rapidly determining reaction outcomes. | nih.govnih.govrsc.org |
| Artificial Intelligence/Machine Learning | Predictive modeling and process automation. | Predicting reaction outcomes, designing novel synthetic routes, and identifying promising molecular structures. | numberanalytics.comnumberanalytics.com |
| Advanced Spectroscopy | In-depth and rapid characterization. | Real-time reaction monitoring, high-throughput analysis of product purity and stereochemistry. | nih.govrsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-cyclopropanecarbonyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, nucleophilic substitution, or microwave-assisted protocols. For example, microwave synthesis (e.g., 3-alkylthio derivatives) reduces reaction times and improves yields compared to conventional heating . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., acetic acid) are critical for optimizing cyclopropane incorporation . Reaction temperature and stoichiometric ratios of starting materials (e.g., 4-amino-triazole derivatives) must be carefully controlled to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer : IR spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations. H-NMR reveals cyclopropane proton resonances (δ 1.0–2.0 ppm) and triazole protons (δ 8.0–9.0 ppm). Mass spectrometry confirms molecular weight, while elemental analysis validates purity . For complex derivatives, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in substituted triazoles .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis parameters to enhance the purity of this compound derivatives?
- Methodological Answer : Microwave parameters (power, irradiation time, and solvent polarity) significantly affect reaction efficiency. For instance, 300–500 W and 10–30 minutes are optimal for synthesizing 3-alkylthio-triazoles, with polar solvents (e.g., DMF) enhancing microwave absorption . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization minimizes impurities. Real-time monitoring using FT-IR or HPLC ensures reaction completion .
Q. What strategies are recommended for resolving contradictions in NMR data when analyzing novel triazole derivatives with complex substitution patterns?
- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or paramagnetic impurities. Deuterated solvents (e.g., DMSO-d) and elevated temperatures (50–80°C) simplify splitting patterns. For ambiguous signals, DEPT-135 or NOESY experiments clarify carbon environments and spatial proximities . Cross-validation with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) aids assignment .
Q. In designing structure-activity relationship (SAR) studies for this compound, what in vitro assays and molecular modeling approaches are most informative?
- Methodological Answer : SAR studies require systematic substitution at the triazole core (e.g., alkyl, aryl, or thiophenyl groups). In vitro cytotoxicity assays (e.g., MTT) and enzyme inhibition tests (e.g., CYP450) evaluate pharmacological activity . Molecular docking (AutoDock Vina) identifies binding interactions with target proteins, while QSAR models correlate substituent electronegativity or lipophilicity with bioactivity .
Q. How can computational methods like DFT calculations be utilized to predict the physicochemical and detonation properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict bond dissociation energies, HOMO-LUMO gaps, and electrostatic potentials. Kamlet-Jacobs equations estimate detonation velocity () and pressure () based on molecular density and enthalpy of formation . For cyclopropane-containing derivatives, conformational analysis using B3LYP/6-31G* optimizes geometries for accurate property prediction .
Q. What methodological considerations are critical when developing HPLC protocols for quantifying residual starting materials in this compound synthesis?
- Methodological Answer : Column selection (C18 or HILIC) depends on analyte polarity. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) and gradient elution (5–95% organic) resolve triazole derivatives from precursors. Validation parameters include linearity (R > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) . For cyclopropane derivatives, UV detection at 210–260 nm captures chromophores, while MS/MS ensures specificity .
Safety and Handling Considerations
Q. What safety protocols should be implemented when handling this compound analogs based on known hazards of similar triazole compounds?
- Methodological Answer : Analogous triazoles (e.g., 3-amino-1,2,4-triazole) exhibit reproductive toxicity, hepatotoxicity, and aquatic toxicity . Use fume hoods with local exhaust ventilation (LEV) to limit aerosol exposure. Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and lab coats. Waste disposal must comply with environmental regulations (e.g., neutralization before aqueous discharge) .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological assay results caused by impurities in this compound samples?
- Methodological Answer : Impurity profiling via LC-MS identifies byproducts (e.g., unreacted cyclopropanecarbonyl chloride). Recrystallization in ethanol/water mixtures or preparative TLC improves purity (>98% by HPLC) . Biological assays should include positive controls (e.g., commercial triazole drugs) and triplicate runs to assess reproducibility. Statistical tools (e.g., ANOVA) quantify assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



